
(4-Bromopentan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromopentan-2-yl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of a pentan-2-yl group, which is itself attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopentan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of pentan-2-ylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromopentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while nucleophilic substitution with NaOH can produce alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
(4-Bromopentan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Bromopentan-2-yl)benzene in chemical reactions involves the interaction of the bromine atom with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
Pentylbenzene: A similar compound without the bromine atom.
(4-Chloropentan-2-yl)benzene: A compound where the bromine atom is replaced by chlorine.
Uniqueness
(4-Bromopentan-2-yl)benzene is unique due to the specific positioning of the bromine atom on the pentan-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
4-bromopentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
AHAHIPOLSOWJAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)Br)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


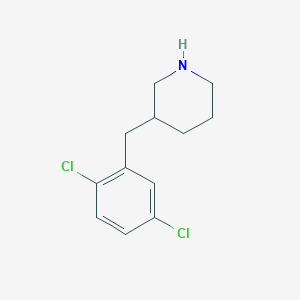


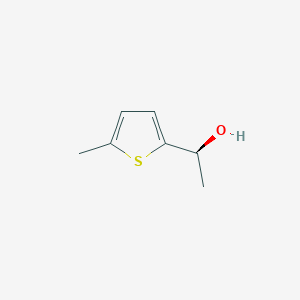
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
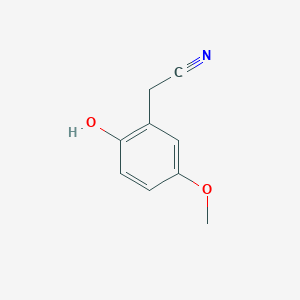
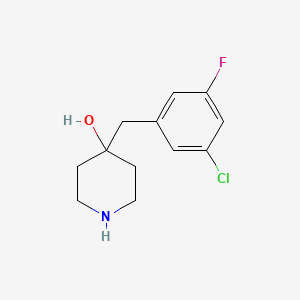
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
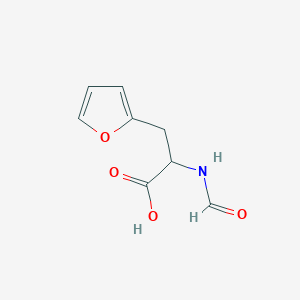

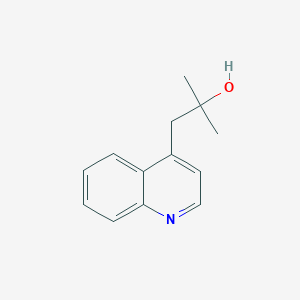
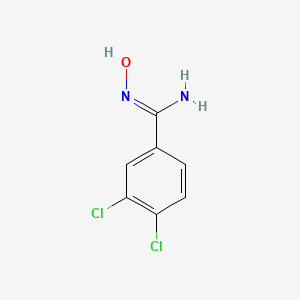

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
